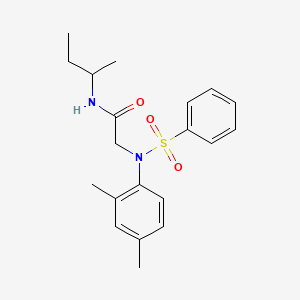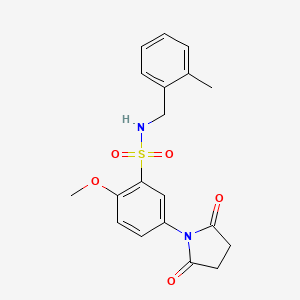
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as EBIO, is a small molecule that has been extensively studied for its biochemical and physiological effects. EBIO is a potent activator of the potassium channel, KCNQ, which is expressed in various tissues including the heart, brain, and smooth muscle. The activation of KCNQ channels by EBIO leads to hyperpolarization of the cell membrane, resulting in a decrease in excitability and relaxation of smooth muscle.
作用機序
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one activates KCNQ channels by binding to a specific site on the channel. This results in an increase in potassium ion efflux, leading to hyperpolarization of the cell membrane and a decrease in excitability. The activation of KCNQ channels by this compound has been shown to have a variety of downstream effects including the regulation of intracellular calcium levels and the modulation of neurotransmitter release.
Biochemical and physiological effects:
The activation of KCNQ channels by this compound has a variety of biochemical and physiological effects. In neurons, the activation of KCNQ channels by this compound leads to an increase in synaptic transmission and an improvement in learning and memory. In smooth muscle, the activation of KCNQ channels by this compound leads to relaxation and a decrease in contractility. In the cardiovascular system, the activation of KCNQ channels by this compound leads to anti-hypertensive effects and an improvement in cardiac function.
実験室実験の利点と制限
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a potent activator of KCNQ channels and has been extensively studied in various scientific fields. However, there are some limitations to its use in lab experiments. This compound is not selective for KCNQ channels and can activate other potassium channels at high concentrations. Additionally, this compound can have off-target effects on other ion channels and receptors. Therefore, it is important to use appropriate controls and concentrations when using this compound in lab experiments.
将来の方向性
There are many potential future directions for the study of 3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more selective KCNQ channel activators. Another potential direction is the study of the effects of this compound on other ion channels and receptors. Additionally, the development of more potent and specific KCNQ channel activators could have therapeutic potential for various diseases including epilepsy, hypertension, and asthma.
合成法
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with indole-2-carboxylic acid. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in various scientific fields including neuroscience, cardiovascular research, and smooth muscle physiology. In neuroscience, this compound has been shown to enhance synaptic transmission and improve learning and memory in animal models. In cardiovascular research, this compound has been shown to have anti-hypertensive effects and improve cardiac function in animal models. In smooth muscle physiology, this compound has been shown to induce relaxation of various types of smooth muscle including airway, vascular, and gastrointestinal smooth muscle.
特性
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)19/h3-10,15H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFORNQXGROOKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4919719.png)
![4-chloro-3-(5-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4919733.png)

![methyl 3-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B4919745.png)
![2-[(2-methoxy-5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}benzyl)oxy]benzamide](/img/structure/B4919756.png)
![4-bromo-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4919764.png)

![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4919806.png)
![methyl 2-{[N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4919814.png)
![ethyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4919823.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4919825.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)


